
4-isobutoxy-N-1-naphthylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutoxy-N-1-naphthylbenzamide, also known as NB-32, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research.
作用機序
4-isobutoxy-N-1-naphthylbenzamide acts as an antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is involved in the regulation of motor function and reward processing. By binding to the receptor, this compound blocks the action of dopamine, which leads to a decrease in the activation of downstream signaling pathways. This results in a decrease in the release of neurotransmitters and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, this compound has been shown to improve motor function and reduce the symptoms of Parkinson's disease by blocking the dopamine D2 receptor. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target the dopamine D2 receptor.
実験室実験の利点と制限
One of the advantages of using 4-isobutoxy-N-1-naphthylbenzamide in lab experiments is its specificity for the dopamine D2 receptor, which allows for the selective modulation of neuronal activity. Another advantage is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of using this compound is its potential for off-target effects, which can lead to unintended physiological effects.
将来の方向性
There are several future directions for the use of 4-isobutoxy-N-1-naphthylbenzamide in scientific research. One direction is the development of new drugs that target the dopamine D2 receptor for the treatment of Parkinson's disease and other neurological disorders. Another direction is the use of this compound as a lead compound for the development of new drugs that target cancer cells. Additionally, further studies are needed to explore the potential off-target effects of this compound and to develop strategies for minimizing these effects. Overall, this compound has shown great potential for its applications in scientific research, and further studies are needed to fully understand its potential.
合成法
4-isobutoxy-N-1-naphthylbenzamide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with isobutyryl chloride, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained through the reaction of the intermediate product with sodium methoxide.
科学的研究の応用
4-isobutoxy-N-1-naphthylbenzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function and reward processing. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target the dopamine D2 receptor.
特性
IUPAC Name |
4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15(2)14-24-18-12-10-17(11-13-18)21(23)22-20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAIIYHGKYFAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

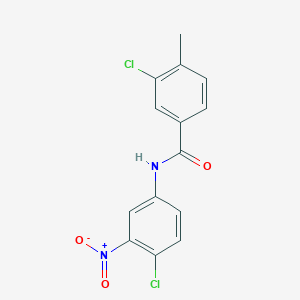
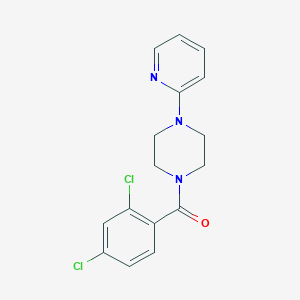
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
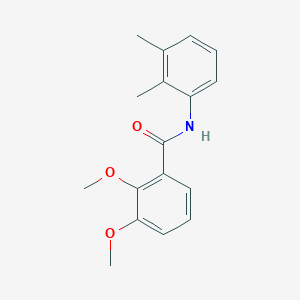
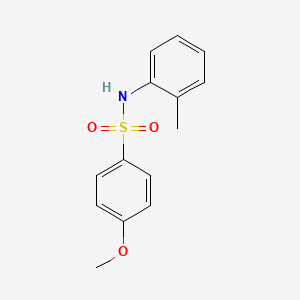
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
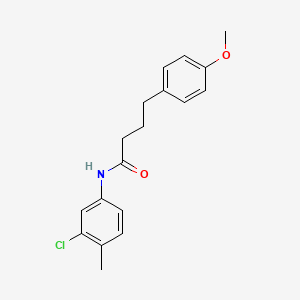
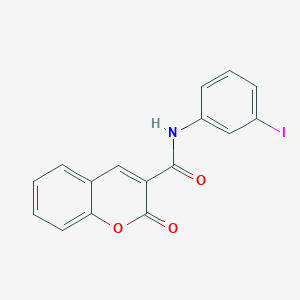
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)

![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)